

Application Notes & Protocols for Quantifying CLE25 Gene Expression

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Compound of Interest

Compound Name: CLE25 Peptide

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The CLAVATA3/EMBRYO SURROUNDING REGION 25 (CLE25) gene encodes a small signaling peptide that plays critical roles in various aspects of plant biology. Research has identified CLE25 as a key regulator in developmental processes and stress responses. For instance, it is involved in the initiation of phloem, the vascular tissue responsible for nutrient transport[1][2]. Furthermore, CLE25 functions as a long-distance signal in response to environmental challenges. Under drought conditions, the **CLE25 peptide** is produced in the roots and travels to the leaves, where it induces the biosynthesis of abscisic acid (ABA), a crucial hormone for mediating stomatal closure and enhancing drought tolerance[3][4][5].

Given its multifaceted roles, accurately quantifying CLE25 gene expression is essential for understanding its regulatory networks, identifying downstream targets, and exploring its potential for developing stress-resilient crops or novel therapeutic agents. This document provides an overview and detailed protocols for three common methods used to quantify CLE25 gene expression: Quantitative Real-Time PCR (qRT-PCR), RNA In Situ Hybridization (ISH), and RNA-Sequencing (RNA-Seq).

Method 1: Quantitative Real-Time PCR (qRT-PCR)

Overview: qRT-PCR is a highly sensitive and specific technique used to measure the abundance of a specific transcript in an RNA sample. It involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the target cDNA using a real-time PCR instrument. This method is ideal for validating expression changes of a single gene (CLE25) across multiple samples, tissues, or experimental conditions.

Applications:

- Analyzing CLE25 expression changes in response to abiotic stresses (e.g., drought, salinity) [3][6].
- Comparing CLE25 transcript levels in different plant organs (roots, leaves, stems).
- Validating results from high-throughput methods like RNA-Seq[7].

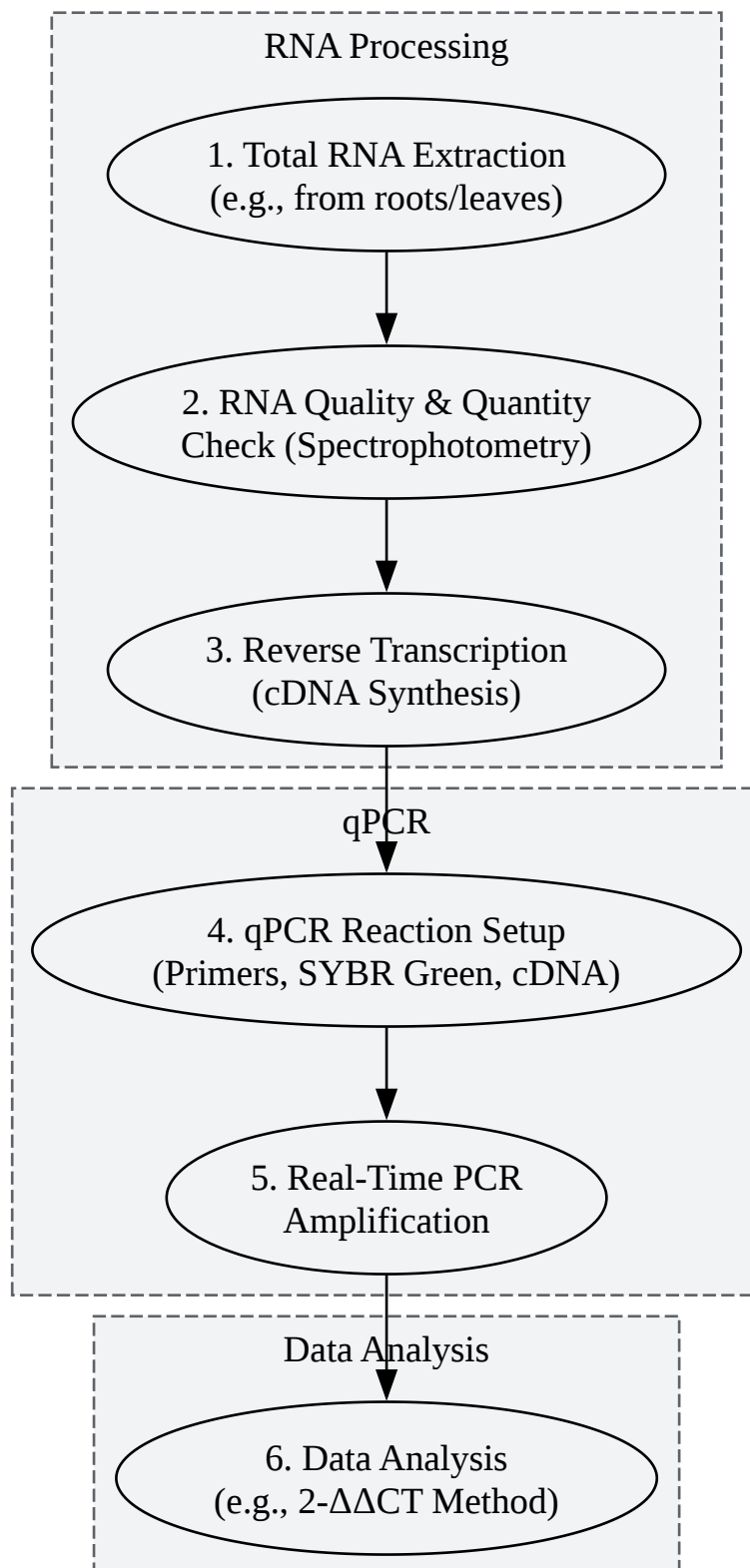
Data Presentation: qRT-PCR Analysis of CLE25 Expression

The following table illustrates typical data obtained from a qRT-PCR experiment analyzing the relative expression of CLE25 in *Arabidopsis thaliana* tissues under control and drought stress conditions.

Tissue	Treatment Condition	Relative CLE25 Expression (Fold Change)	Standard Deviation	p-value
Root	Control (Well-Watered)	1.00	± 0.12	-
Root	Drought (12h)	8.45	± 0.76	< 0.01
Leaf	Control (Well-Watered)	0.21	± 0.05	-
Leaf	Drought (12h)	0.25	± 0.08	> 0.05
Stem	Control (Well-Watered)	0.15	± 0.04	-
Stem	Drought (12h)	0.18	± 0.06	> 0.05

Data are normalized to a reference gene and expressed as fold change relative to the control root sample. Statistical significance is determined by a Student's t-test.

Experimental Workflow: qRT-PCR



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RNA In Situ Hybridization workflow for localizing CLE25 mRNA.

Detailed Protocol: RNA ISH for CLE25 mRNA

1. Tissue Preparation a. Dissect the desired plant tissue and fix it overnight at 4°C in a solution of 4% paraformaldehyde in 1x PBS.[8] b. Dehydrate the tissue through a graded ethanol series (e.g., 30%, 50%, 70%, 95%, 100%). c. Clear the tissue with a clearing agent like Histo-Clear or xylene and infiltrate with molten paraffin wax at 60-65°C.[9] d. Embed the tissue in a wax block and allow it to solidify. Store blocks at 4°C. e. Section the wax-embedded tissue into 7-12 µm thick ribbons using a microtome and mount them on RNase-free coated slides.[9]

2. Probe Synthesis a. Amplify a 200-400 bp unique region of the CLE25 cDNA and clone it into a vector with T7 and SP6 promoters. b. Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (DIG)-labeled antisense RNA probe using T7 or SP6 RNA polymerase. c. Purify the probe and verify its integrity.

3. Hybridization a. Dewax the tissue sections on slides using xylene and rehydrate through a graded ethanol series to water. b. Permeabilize the tissue with a proteinase K treatment. c. Apply the hybridization buffer containing the DIG-labeled CLE25 probe to the slides.[8] d. Cover with a coverslip and incubate overnight in a humidified chamber at 50-65°C to allow the probe to hybridize with the target mRNA.[9][10]

4. Washing and Antibody Incubation a. Remove coverslips and perform a series of high-stringency washes (using SSC buffer) to remove non-specifically bound probe.[9] b. Block non-specific antibody binding sites using a blocking solution for 1-2 hours.[8] c. Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

5. Signal Detection and Visualization a. Wash the slides to remove unbound antibody. b. Equilibrate the slides in detection buffer. c. Add the chromogenic substrates NBT (nitro-blue tetrazolium) and BCIP (5-bromo-4-chloro-3'-indolyphosphate) and incubate in the dark.[8][10] The AP enzyme will convert these substrates into a purple/blue precipitate at the site of probe binding. d. Stop the color reaction by washing with water once the desired signal intensity is reached.[9] e. Dehydrate the slides, mount with a permanent mounting medium, and visualize under a bright-field microscope.

Method 3: RNA-Sequencing (RNA-Seq)

Overview: RNA-Seq is a high-throughput sequencing technique that provides a comprehensive and unbiased snapshot of the entire transcriptome. It can quantify the expression levels of all

genes, including CLE25, and discover novel transcripts or isoforms. It is particularly useful for comparative transcriptome analysis, such as comparing wild-type plants with CLE25 mutants or plants treated with the **CLE25 peptide**.[\[3\]](#)

Applications:

- Global gene expression profiling to identify genes and pathways regulated by CLE25.[\[3\]](#)
- Discovery of novel genes involved in CLE25-mediated signaling.
- Identification of alternative splicing events or novel isoforms of CLE25.

Data Presentation: RNA-Seq Differential Expression Analysis

This table shows a sample of differentially expressed genes (DEGs) identified by RNA-Seq in cotton leaves after treatment with the **CLE25 peptide**, based on findings that CLE25p treatment upregulates genes in the MAPK signaling pathway.[\[3\]](#)

Gene ID	Gene Annotation	log2(Fold Change)	p-value	FDR
GH_D07G0187	SAUR-like auxin-responsive protein	2.58	1.2e-8	4.5e-7
GH_D12G1730	PLATZ transcription factor	2.15	3.4e-7	8.1e-6
GH_D08G2009	LRR receptor-like kinase (BAM-like)	3.01	5.6e-10	2.2e-8
GH_A10G0104	LRR receptor-like kinase (BAM-like)	2.89	9.1e-10	3.1e-8
GH_A05G1234	Mitogen-activated protein kinase 3	1.98	7.2e-6	1.5e-4
GH_D05G4321	WRKY transcription factor 40	-2.33	4.0e-7	9.2e-6

FDR: False Discovery Rate.

Experimental Workflow: RNA-Seq



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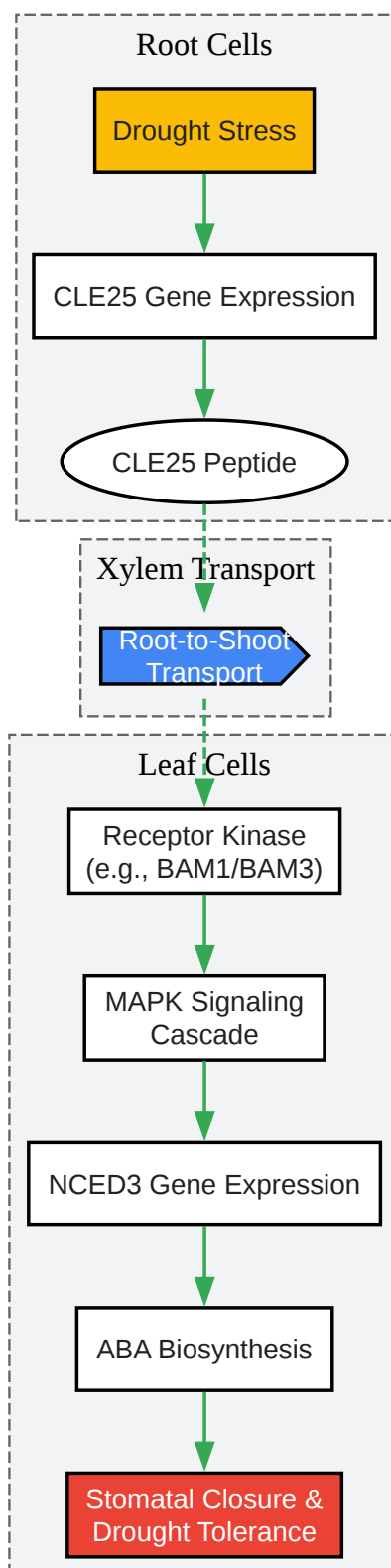
RNA-Sequencing workflow for transcriptome analysis.

Detailed Protocol: RNA-Seq for CLE25-related Transcriptomics

1. RNA Extraction and Quality Control a. Extract high-quality total RNA from at least three biological replicates per condition as described in the qRT-PCR protocol.[3] b. Assess RNA integrity using an automated electrophoresis system. An RNA Integrity Number (RIN) ≥ 8 is recommended for library preparation.
2. Library Preparation a. Isolate mRNA from total RNA using oligo(dT) magnetic beads. b. Fragment the purified mRNA into smaller pieces. c. Synthesize first- and second-strand cDNA. d. Perform end-repair, A-tailing, and ligation of sequencing adapters. e. Amplify the library via PCR to enrich for adapter-ligated fragments. f. Follow a commercial kit's instructions (e.g., Illumina TruSeq RNA Library Prep Kit).
3. Library QC and Sequencing a. Quantify the final library and assess its size distribution using an automated electrophoresis system. b. Pool multiple libraries and sequence them on a high-throughput platform (e.g., Illumina NovaSeq).
4. Bioinformatics Analysis a. Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads and Trimmomatic to remove adapters and low-quality bases. b. Alignment: Align the cleaned reads to the appropriate reference genome using a splice-aware aligner like HISAT2 or STAR.[11] c. Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. d. Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes between conditions.[11] e. Functional Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify biological processes and pathways regulated by CLE25.[3]

CLE25 Signaling Pathway in Drought Response

The **CLE25 peptide** acts as a root-derived signal to help plants adapt to water-deficient conditions.



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CLE25-mediated drought signaling from root to shoot.

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